1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid provides a complete description of the compound’s structure. This nomenclature is derived through the following hierarchical analysis:
- Parent heterocycle : The core structure is pyrido[3,4-b]indole, a β-carboline system comprising a fused indole (benzopyrrole) and pyridine ring. The numbering begins at the pyridine nitrogen, with the indole moiety fused at the 3,4-positions of the pyridine.
- Saturation state : The prefix 1,3,4,9-tetrahydro- indicates partial hydrogenation of the pyridoindole system, specifically at positions 1, 3, 4, and 9, resulting in two double bonds remaining in the tricyclic framework.
- Substituents :
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is attached to the nitrogen atom at position 2 of the pyridoindole system. This protective group is a staple in peptide synthesis, preventing unwanted side reactions during solid-phase assembly.
- A carboxylic acid functional group is bonded to the chiral carbon at position 3, with the (S)-configuration explicitly denoted.
The structural formula (Figure 1) highlights the β-carboline core, Fmoc protection, and stereochemical orientation. The molecule’s planarity is disrupted by the tetrahydro modification, introducing conformational flexibility compared to fully aromatic β-carbolines.
Properties
Molecular Formula |
C27H22N2O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)23-13-20-19-11-5-6-12-22(19)28-24(20)25(29-23)27(32)33-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21,23,25,28-29H,13-14H2,(H,30,31) |
InChI Key |
JDCQBHAAIOTCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Fmoc Protection of the Tetrahydro-β-Carboline Core
The most straightforward method involves introducing the Fmoc group directly to the secondary amine of the tetrahydro-β-carboline scaffold.
Procedure :
- Substrate Preparation : The tetrahydro-β-carboline-3-carboxylic acid is synthesized via Pictet-Spengler cyclization of tryptophan derivatives, followed by hydrolysis.
- Fmoc Protection : The amine is treated with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dichloromethane (DCM) or dimethylformamide (DMF) using triethylamine (TEA) as a base.
- Purification : Crude product is isolated via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from DCM/hexane.
Silylation-Mediated Protection for Enhanced Selectivity
To avoid side reactions during Fmoc introduction, temporary silylation of the carboxylic acid or other reactive groups is employed.
Procedure :
- Silylation : The tetrahydro-β-carboline-3-carboxylic acid is treated with N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous DCM.
- Fmoc Activation : The silylated intermediate reacts with Fmoc-Cl (Fmoc chloride) in the presence of imidazole.
- Desilylation : The trimethylsilyl (TMS) group is removed using methanol or aqueous workup.
Advantages : Minimizes racemization and improves regioselectivity.
Yield : 65–78%.
Copper Complexation for Stereochemical Control
For enantiomerically pure Fmoc-Tpi-OH, a copper(II)-assisted resolution method is utilized.
Procedure :
- Copper Complex Formation : The racemic tetrahydro-β-carboline is complexed with Cu(II) acetate, forming a dimeric structure that masks the primary amine.
- Fmoc Introduction : Fmoc-OSu is added to selectively protect the exposed secondary amine.
- Decomplexation : The copper is chelated with EDTA, releasing the enantiomerically pure Fmoc-Tpi-OH.
Yield : 50–60% (after resolution).
Solid-Phase Peptide Synthesis (SPPS) Approaches
On-Resin Fmoc Protection
Fmoc-Tpi-OH is often synthesized directly on resin for peptide chain elongation.
Procedure :
- Resin Loading : Wang or Rink amide resin is functionalized with the tetrahydro-β-carboline core.
- Fmoc Deprotection : 20% piperidine in DMF (2 × 10 min).
- Coupling : Activated Fmoc-amino acids (using DIC/Oxyma) are iteratively added.
Key Parameters :
Enantiomeric Resolution Techniques
Chiral Co-Crystallization
Racemic tetrahydro-β-carboline-3-carboxylic acid is resolved using L-lysine as a chiral co-crystallizing agent.
Procedure :
Enzymatic Kinetic Resolution
Lipases or esterases selectively hydrolyze one enantiomer of a precursor ester.
Conditions :
- Enzyme : Candida antarctica lipase B.
- Substrate : Tetrahydro-β-carboline-3-carboxylate ester.
- Conversion : >90% enantiomeric excess (ee).
Comparative Analysis of Methods
Industrial-Scale Production Insights
Large-scale synthesis (kilogram quantities) employs continuous flow reactors for Fmoc protection steps, reducing reaction times and improving consistency. Key modifications include:
- Solvent Recycling : DCM and DMF are recovered via distillation.
- Automated Crystallization : Enhances yield and purity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide, DMF as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyridoindole compounds exhibit significant anticancer activity. The compound in focus has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival, specifically targeting the PI3K/Akt pathway .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Studies suggest that it may help in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .
Synthesis of Peptide-Based Drugs
The compound serves as a key building block in the synthesis of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of therapeutic peptides. The 9H-fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for protecting amino acids during solid-phase peptide synthesis (SPPS), facilitating the development of complex peptide structures .
Targeting Specific Receptors
Recent studies have focused on the compound's ability to selectively bind to specific receptors involved in various diseases. For example, it has shown promise as a ligand for certain G-protein coupled receptors (GPCRs), which play crucial roles in numerous physiological processes and are common targets for drug discovery .
Research Tools
Due to its unique chemical structure, this compound can be utilized as a biochemical probe in research settings. It can be employed to study protein interactions and cellular signaling pathways, providing insights into cellular mechanisms and aiding in the identification of new drug targets .
Fluorescent Labeling
The incorporation of fluorescent tags into the compound allows for its use in imaging studies. This application is particularly valuable in tracking cellular processes and understanding the dynamics of drug interactions at the molecular level .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications . The molecular targets and pathways involved include interactions with amino acids and peptides, facilitating their synthesis and modification .
Comparison with Similar Compounds
Key Structural Insights :
- The Fmoc group enhances steric bulk and hydrophobicity, making the target compound less soluble in aqueous media compared to unmodified β-carboline acids .
- Ester derivatives (e.g., ethyl or methyl esters) improve cell permeability, whereas carboxylic acid forms are more polar and suitable for ionic interactions in biological systems .
- Substituents like methylenedioxyphenyl or indole moieties enhance binding to enzymatic targets (e.g., AHR or phosphodiesterases) .
Biological Activity
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS No. 1246645-21-5) is a synthetic compound that has garnered interest for its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H22N2O4 |
| Molecular Weight | 438.47 g/mol |
| CAS Number | 1246645-21-5 |
| Purity | >95% |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
Research indicates that compounds similar to 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid may exhibit various mechanisms of action:
- Antiviral Activity : Studies have shown that related compounds can inhibit viral entry into host cells by interacting with viral glycoproteins. For instance, multivalent functionalized tryptophan derivatives have been effective against HIV and other viruses by preventing their attachment to host cell membranes .
- Cytotoxicity Profile : In vitro studies demonstrate that this compound exhibits low cytotoxicity across various cell lines. For example, compounds structurally similar to it showed no significant cytotoxic effects at concentrations up to 100 μM .
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and therapeutic effects against certain diseases .
Antiviral Efficacy
Recent studies focused on the antiviral properties of related indole derivatives have highlighted their potential as therapeutic agents:
- Case Study : A study evaluated the antiviral activity of a related compound using the VSV-S assay. The results indicated that certain derivatives had an IC50 value significantly lower than that of control compounds, showcasing their potential as antiviral agents without notable cytotoxicity (CC50 > 100 μM) .
Structure-Activity Relationship (SAR)
The structure of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid plays a crucial role in its biological activity:
| Structural Modification | Observed Effect |
|---|---|
| Introduction of carboxyl groups | Enhanced antiviral activity against HIV |
| Variation in substituents on the indole ring | Altered cytotoxicity and efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
